![molecular formula C23H14Cl2N2O3S3 B2563396 2,5-二氯苯磺酰胺-N-(3-(苯并[d]噻唑-2-基硫)-4-羟基萘-1-基) CAS No. 477498-76-3](/img/structure/B2563396.png)
2,5-二氯苯磺酰胺-N-(3-(苯并[d]噻唑-2-基硫)-4-羟基萘-1-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide is a synthetic compound known for its complex structure and multifaceted applications in scientific research
科学研究应用
Chemistry: : In chemistry, this compound is valuable for studying reaction mechanisms, particularly those involving aromatic substitution and redox processes. It can serve as a model compound for developing new synthetic methodologies.
Biology: : Biologically, it may be investigated for its potential bioactivity, including antimicrobial or antifungal properties due to its complex molecular structure and possible interaction with biological targets.
Medicine: : In medicine, derivatives of this compound could be explored for therapeutic potential, particularly in designing drugs with specific activities related to its sulfonamide group and aromatic moieties.
Industry: : Industrially, it might be used in the development of new materials, such as dyes, pigments, or as intermediates in the synthesis of more complex molecules with specific functionalities.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step reaction pathway, beginning with the formation of the core naphthalene structure, followed by the introduction of the benzo[d]thiazole moiety. These steps usually require specific conditions such as controlled temperatures, the presence of catalysts, and specific solvents to ensure the correct formation of the chemical bonds.
Industrial Production Methods: : In an industrial setting, the production of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide would likely involve the use of large-scale reactors, advanced purification techniques, and rigorous quality control to maintain consistency and purity. This might involve the utilization of automated systems to monitor reaction conditions and to optimize yields.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might affect the aromatic rings or the sulfonamide group, resulting in the formation of less oxidized species.
Substitution: : Various substitution reactions can occur, particularly at the aromatic rings or at positions adjacent to the thiazole and naphthalene moieties.
Common Reagents and Conditions
Oxidizing Agents: : Agents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reducing Agents: : Common reducing agents might include lithium aluminum hydride or sodium borohydride.
Catalysts: : The use of catalysts like palladium on carbon or platinum can facilitate certain reactions.
Major Products: : The major products of these reactions depend on the specific conditions and reagents used but might include derivatives with modified aromatic structures, altered sulfonamide functionalities, or various intermediate species useful for further chemical synthesis.
作用机制
The precise mechanism of action of this compound would depend on its interaction with specific molecular targets. Generally, it could exert its effects through:
Binding to enzyme active sites or receptor proteins, thereby inhibiting or modifying their activity.
Disrupting cell membrane integrity or function if it possesses amphipathic properties.
Interfering with DNA or RNA synthesis, leading to antimicrobial effects.
相似化合物的比较
When compared to similar compounds, N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide stands out due to its unique combination of a benzo[d]thiazole ring and a naphthalene core, each contributing distinct chemical properties.
Similar Compounds
N-(benzo[d]thiazol-2-yl)-1-naphthylamine: : Differing in the substitution pattern and specific functional groups.
N-(4-hydroxyphenyl)-2-naphthylamine: : Another compound with a naphthalene structure but lacking the sulfonamide and benzo[d]thiazole moieties.
2,5-Dichlorobenzenesulfonamide derivatives: : Compounds that share the sulfonamide group but have different aromatic substitutions.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-2,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O3S3/c24-13-9-10-16(25)21(11-13)33(29,30)27-18-12-20(22(28)15-6-2-1-5-14(15)18)32-23-26-17-7-3-4-8-19(17)31-23/h1-12,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHCSBIUXBQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
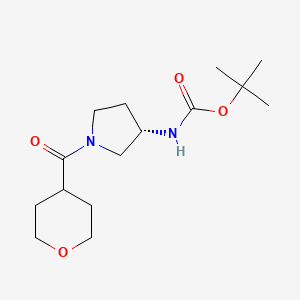
![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2563317.png)

![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate](/img/structure/B2563321.png)
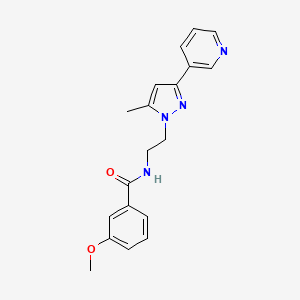
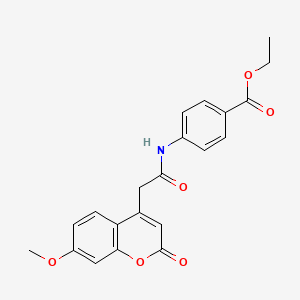
![3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2563325.png)
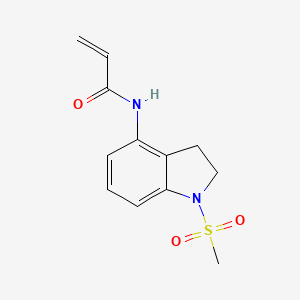
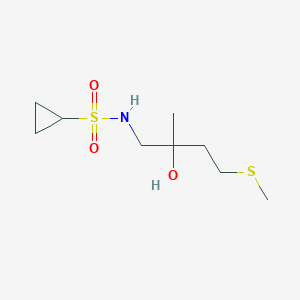

![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)
![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

